molecular formula C9H15Cl2N3 B2498973 2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride CAS No. 2411274-03-6

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride

Cat. No.: B2498973
CAS No.: 2411274-03-6
M. Wt: 236.14
InChI Key: WIWCLRFKANAUME-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride is a bicyclic amine derivative characterized by a cyclopropyl group attached to a pyrimidine ring via an ethanamine backbone. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name

2-cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8(6-7-2-3-7)9-11-4-1-5-12-9;;/h1,4-5,7-8H,2-3,6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVSSSHYZNNWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=NC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride typically involves the reaction of cyclopropylamine with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-pyrimidine derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block: 2-Cyclopropyl-1-pyrimidin-2-ylethanamine; dihydrochloride serves as a versatile building block in organic synthesis, aiding the development of more complex molecules.
  • Reactivity Studies: Its unique structure allows for studies on reactivity patterns and mechanisms in pyrimidine chemistry.

2. Biology:

  • Biological Activity: Research indicates potential antimicrobial and antiviral properties. The compound's interaction with biological targets can lead to modulation of enzyme or receptor activities, influencing various physiological effects.
  • Selectivity in Inhibition: The compound has shown promise in selectively inhibiting certain kinases, which are crucial in cell signaling pathways associated with cancer progression. For instance, it has been noted for its activity against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers .

3. Medicine:

  • Therapeutic Potential: Ongoing research is investigating its efficacy as a therapeutic agent for diseases mediated by EGFR mutations. Studies suggest that it may exhibit lower toxicity compared to traditional EGFR inhibitors, making it a candidate for cancer treatment .
  • Drug Development: The compound's unique structure facilitates the exploration of structure-activity relationships (SAR) in drug design, particularly for targeting specific biological pathways involved in disease processes .

Uniqueness

The combination of cyclopropyl and pyrimidine groups in 2-Cyclopropyl-1-pyrimidin-2-ylethanamine; dihydrochloride provides distinct chemical and biological properties that are not found in other compounds. This uniqueness enhances its value in research and industrial applications.

Case Studies

Case Study 1: Cancer Treatment
In a study focused on EGFR mutations, 2-Cyclopropyl-1-pyrimidin-2-ylethanamine; dihydrochloride demonstrated high potency against specific mutant forms while maintaining low inhibition of wild-type EGFR. This selectivity suggests a reduced risk of side effects commonly associated with EGFR inhibitors, such as skin rashes and diarrhea .

Case Study 2: Antiviral Research
Research has explored the compound's potential as an antiviral agent against β-coronaviruses. Modifications to the structure have led to enhanced potency and stability, showcasing its applicability in developing treatments for viral infections like COVID-19 .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : A pyrimidine ring linked to a cyclopropyl group via an ethanamine chain.
  • Salt Form : Dihydrochloride enhances aqueous solubility compared to freebase forms.

Comparison Table: Structural Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Salt)
2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride Pyrimidine + cyclopropyl Ethanamine backbone, Cl⁻ counterions C₉H₁₄N₂·2HCl (inferred)
PF-04455242 hydrochloride Biphenyl + pyrrolidine Sulfonyl group, methylpropyl chain C₂₁H₂₈N₂O₂S·HCl
2-Cyclopropyl-1-phenylpropan-2-amine Phenyl + cyclopropyl Propan-2-amine backbone C₁₂H₁₇N (inferred from )

Structural Implications :

  • Cyclopropyl vs.
  • Pyrimidine vs. Biphenyl : The pyrimidine ring enables hydrogen bonding with enzymes (e.g., kinases), whereas PF-04455242’s biphenyl group may favor hydrophobic interactions with transmembrane receptors .

Bioactivity and Target Profiles

Evidence from Clustering Studies

Hierarchical clustering of 37 small molecules revealed that compounds with structural similarities, such as shared cyclopropane or pyrimidine motifs, cluster into groups with overlapping bioactivity profiles and protein targets . For example:

  • Target Compound : Likely shares bioactivity with cyclopropyl-containing analogues, such as inhibition of cytochrome P450 enzymes or modulation of neurotransmitter receptors.
  • PF-04455242 : Its sulfonyl and biphenyl groups correlate with activity against G-protein-coupled receptors (GPCRs), a target class distinct from pyrimidine-focused compounds .

Key Insight : Structural divergence (e.g., pyrimidine vs. pyrrolidine) leads to distinct target engagement, reducing cross-reactivity in pharmacological screens .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • This compound : The dihydrochloride salt improves aqueous solubility (>50 mg/mL estimated) compared to neutral analogues like 2-cyclopropyl-1-phenylpropan-2-amine, which may require organic solvents for delivery .
  • Lumping Strategy Relevance : Cyclopropyl-containing compounds are often "lumped" in pharmacokinetic models due to shared logP and metabolic stability trends, though this risks oversimplifying individual degradation pathways .

Quantitative Structure–Property Relationship (QSPR) Predictions

  • Pyrimidine derivatives with cyclopropyl groups exhibit predictable retention indices (R² > 0.9) in chromatographic studies when compared within structurally homogeneous groups, whereas heterogeneous datasets (e.g., mixing pyrimidines and biphenyls) reduce model accuracy .

Pharmacological and Therapeutic Implications

  • Target Compound : The pyrimidine-cyclopropane scaffold is associated with antiviral and anticancer activity, as seen in analogues targeting thymidylate synthase .
  • PF-04455242 : Clinical trials highlight its efficacy in neuropathic pain, likely due to sulfonyl-mediated GPCR modulation .

Challenges: Structural similarities can lead to off-target effects; e.g., cyclopropyl-pyrimidine compounds may inadvertently inhibit non-target kinases .

Biological Activity

Overview

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride is a chemical compound with the molecular formula C9H13N3·2HCl, recognized for its potential biological activities, including antimicrobial and antiviral properties. This compound serves as a significant building block in various scientific research applications, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of cyclopropylamine with pyrimidine derivatives. The reaction is optimized for yield and purity, often utilizing solvents and catalysts to facilitate the process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The precise pathways involved depend on the targeted biological system, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors that influence cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
C. albicans1864 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication in certain cell lines, indicating its potential as a therapeutic agent against viral infections.

Case Studies

  • Antiviral Efficacy : A study focused on the antiviral effects of this compound against Influenza A virus showed a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential use in antiviral therapies.
  • Cytotoxicity Assessment : In cancer research, the compound was assessed for cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated that it exhibited dose-dependent cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other pyrimidine derivatives. Below is a comparison table highlighting its distinct features relative to similar compounds:

Compound Structure Biological Activity
This compoundContains cyclopropyl and pyrimidine groupsAntimicrobial, antiviral, cytotoxic
2-AminopyrimidinePyrimidine ring with amino groupLimited antibacterial activity
CyclopropylamineCyclopropyl group onlyMinimal biological activity

Q & A

Q. What are the optimal synthesis and purification methods for 2-cyclopropyl-1-pyrimidin-2-ylethanamine dihydrochloride?

The synthesis of this compound requires precise control of reaction parameters, including temperature, pH, and reaction time, to maximize yield and purity. Typical steps involve condensation of cyclopropylamine derivatives with pyrimidine precursors under reflux conditions. Purification often employs recrystallization or column chromatography, followed by salt formation (e.g., dihydrochloride) in acidic media. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation and purity assessment .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • NMR Spectroscopy : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments to confirm the presence of cyclopropyl and pyrimidine moieties.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns to validate the compound’s identity.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by detecting impurities at trace levels (<1%).
    Cross-referencing with PubChem data (e.g., InChI, SMILES) ensures consistency with established standards .

Q. How should the compound be stored to maintain stability in research settings?

Stability is influenced by temperature, humidity, and solvent choice. For short-term use, store the dihydrochloride salt at room temperature (RT) in a desiccator. For long-term storage, -20°C in airtight, light-resistant containers is advised. Solubility in polar solvents (e.g., water, methanol) should be validated empirically, as hydrolysis or degradation may occur under prolonged storage .

Advanced Research Questions

Q. How can computational methods enhance the design of synthetic routes for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, optimizing parameters like solvent choice and catalyst efficacy. Integrated computational-experimental workflows, such as those developed by ICReDD, use reaction path search algorithms to reduce trial-and-error experimentation. Feedback loops between experimental data and computational models refine reaction conditions, improving yield and selectivity .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

  • Cross-Validation : Replicate reactions under controlled conditions and analyze products using orthogonal methods (e.g., NMR + MS).
  • Impurity Profiling : Use HPLC or LC-MS to identify byproducts and trace their origins (e.g., side reactions during cyclopropane ring formation).
  • Computational Validation : Compare experimental outcomes with simulated reaction mechanisms to pinpoint deviations .

Q. What strategies are effective for studying receptor or enzyme interactions of this compound?

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors.
  • Enzyme Inhibition Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibitory effects on enzymes like kinases or proteases.
  • Structural Analog Screening : Compare activity with derivatives (e.g., pyrimidine ring substitutions) to identify pharmacophore elements .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

  • Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrimidine ring via nucleophilic aromatic substitution.
  • Amine Modifications : Replace cyclopropyl with other aliphatic/aromatic groups to assess steric and electronic effects.
  • Salt Variants : Test different counterions (e.g., sulfate, citrate) to optimize solubility and bioavailability .

Q. How does purity impact biological activity in assays, and how can batch variability be minimized?

  • Purity Thresholds : Batches with >98% purity (validated by HPLC) reduce confounding effects from impurities in dose-response studies.
  • Batch Comparison : Use statistical tools (e.g., ANOVA) to compare activity across multiple syntheses.
  • Controlled Synthesis : Standardize reaction protocols and purification steps to ensure reproducibility .

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